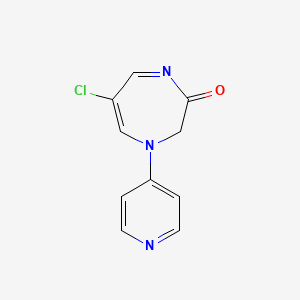
6-chloro-1-pyridin-4-yl-2H-1,4-diazepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-pyridin-4-yl-2H-1,4-diazepin-3-one is a heterocyclic compound that features a diazepine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-pyridin-4-yl-2H-1,4-diazepin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine with a suitable diazepine precursor in the presence of a base and a solvent such as dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-pyridin-4-yl-2H-1,4-diazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of substituted diazepine derivatives with various functional groups.
Scientific Research Applications
6-chloro-1-pyridin-4-yl-2H-1,4-diazepin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-1-pyridin-4-yl-2H-1,4-diazepin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1-pyridin-4-yl-2H-1,4-diazepin-3-one: shares structural similarities with other diazepine and pyridine derivatives.
6-chloro-1-pyridin-4-yl-2H-1,4-diazepin-3-thione: A sulfur analog with similar chemical properties.
6-chloro-1-pyridin-4-yl-2H-1,4-diazepin-3-amine: An amine derivative with potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both diazepine and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-1-pyridin-4-yl-2H-1,4-diazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-5-13-10(15)7-14(6-8)9-1-3-12-4-2-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYOLEPNYHJDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=CC(=CN1C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,2-benzoxazol-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide](/img/structure/B7520220.png)
![N-[3-(benzimidazol-1-yl)propyl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B7520224.png)
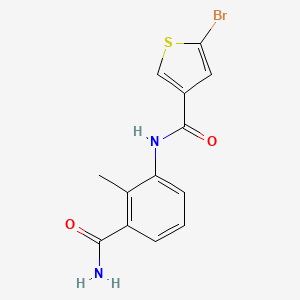
![3-[[2-[2-(2-hydroxypropylamino)benzimidazol-1-yl]acetyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7520236.png)
![2-methoxy-N-[3-[methyl(pyridin-3-ylmethyl)amino]-3-oxopropyl]benzamide](/img/structure/B7520248.png)
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]propanamide](/img/structure/B7520260.png)
![N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B7520261.png)
![1-[1-[(2-Chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7520269.png)
![3-[2-(Azetidin-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7520276.png)
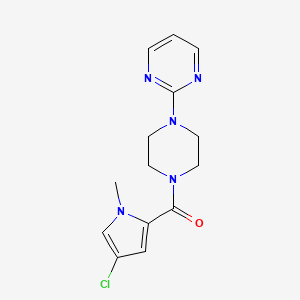
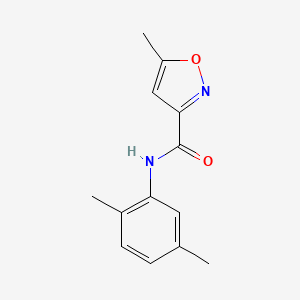
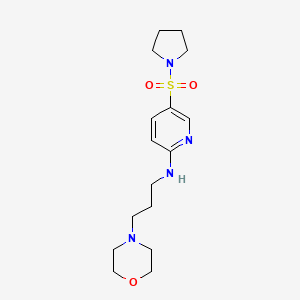
![2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide](/img/structure/B7520304.png)
![2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7520311.png)
